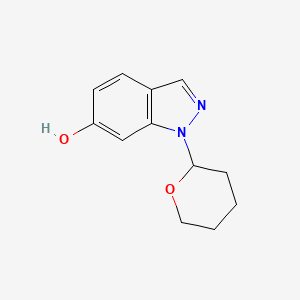

1-(oxan-2-yl)-1H-indazol-6-ol

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom alongside carbon atoms. They are of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds. openmedicinalchemistryjournal.commdpi.com Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. nih.gov This makes them ideal frameworks for designing novel therapeutic agents. openmedicinalchemistryjournal.com These compounds are integral to numerous natural products with potent biological activities, including alkaloids, vitamins, and antibiotics. mdpi.comopenmedicinalchemistryjournal.com The versatility of nitrogen-containing heterocycles allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties. mdpi.com

Overview of the Indazole Nucleus as a Prominent Pharmacophore

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a "privileged structure" in medicinal chemistry. pnrjournal.com This scaffold exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable. nih.gov The unique electronic and structural features of the indazole ring allow it to act as a versatile pharmacophore, a key structural component responsible for a drug's biological activity. longdom.org

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netbiotech-asia.org Several FDA-approved drugs incorporate the indazole scaffold, highlighting its clinical significance. rsc.org For instance, pazopanib (B1684535) is a tyrosine kinase inhibitor used in cancer therapy, and niraparib (B1663559) is a PARP inhibitor for treating certain types of cancer. nih.gov The ability of the indazole ring to be substituted at various positions allows for the creation of large libraries of compounds with diverse biological profiles. researchgate.net

Rationale for Academic Research on 1-(oxan-2-yl)-1H-indazol-6-ol and Related Indazole Derivatives

The academic interest in this compound and its analogs is driven by the continual search for new and improved therapeutic agents. The "oxan-2-yl" group, also known as a tetrahydropyranyl (THP) group, is often used as a protecting group in organic synthesis. Its presence in this specific indazole derivative suggests its potential role as a key intermediate in the synthesis of more complex molecules. The hydroxyl group at the 6-position of the indazole ring provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Research into related indazole derivatives has yielded promising results. For example, a series of 1-(2-aminopropyl)-1H-indazole analogs were synthesized and evaluated for their potential in treating ocular hypertension. nih.gov Specifically, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent and selective 5-HT2 receptor agonist with significant ocular hypotensive activity. nih.gov This demonstrates the therapeutic potential that can be unlocked by modifying the substituent at the N1 position of the indazole ring. The study of compounds like this compound provides valuable insights into the synthesis and biological activities of this important class of molecules, paving the way for the development of future drugs.

Compound Information Table

| Compound Name | Chemical Structure |

| This compound | Awaiting structure |

| Pazopanib | Awaiting structure |

| Niraparib | Awaiting structure |

| 1-((S)-2-aminopropyl)-1H-indazol-6-ol | Awaiting structure |

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)indazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-10-5-4-9-8-13-14(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHQQKMCFJRQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxan 2 Yl 1h Indazol 6 Ol and Its Structural Analogues

Strategies for N1-Functionalization of 1H-Indazole Ring Systems

The functionalization of the indazole nitrogen atoms is a critical step that often presents a regioselectivity challenge, as direct alkylation can lead to a mixture of N1 and N2 substituted products. nih.govresearchgate.net The relative thermodynamic stability of the tautomers plays a significant role, with the 1H-tautomer generally being more stable than the 2H-tautomer. nih.gov However, reaction conditions and the electronic and steric nature of substituents on the indazole ring can heavily influence the outcome of N-functionalization reactions. nih.govd-nb.info

The oxan-2-yl group, commonly known as the tetrahydropyranyl (THP) group, is frequently employed as a protecting group for the N1 position of indazoles. This strategy is particularly useful when subsequent reactions need to be performed on other parts of the molecule under conditions that might otherwise affect the N-H bond.

The introduction of the THP group typically involves the reaction of an N-unsubstituted indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This forms the N1-(oxan-2-yl)indazole derivative. This protected intermediate can then undergo various transformations, such as lithiation followed by reaction with electrophiles or cross-coupling reactions at other positions. For instance, the synthesis of a key intermediate, methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate, utilizes this protection strategy before further manipulation of the carboxylate group. hanyang.ac.kr Following the desired chemical modifications, the THP group can be readily removed under mild acidic conditions to regenerate the N1-H functionality.

Direct N-alkylation of the indazole ring often yields a mixture of N1 and N2 isomers, and achieving high regioselectivity is a significant synthetic challenge. nih.govdergipark.org.trbohrium.com The ratio of these isomers is highly dependent on the choice of base, solvent, and the nature of the electrophile, as well as the substituents present on the indazole core. researchgate.netnih.gov

Several strategies have been developed to favor the formation of the thermodynamically more stable N1-alkylated product. beilstein-journals.org A widely adopted and effective protocol for achieving high N1-selectivity involves the use of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) as the solvent. researchgate.netnih.gov This combination has been shown to provide excellent N1 regioselectivity for a variety of C3, C5, and C6-substituted indazoles when reacted with alkyl halides. nih.govbeilstein-journals.org In contrast, using conditions such as potassium carbonate (K2CO3) in dimethylformamide (DMF) often leads to mixtures of N1 and N2 products, sometimes in nearly equal ratios. dergipark.org.trbohrium.com The steric and electronic properties of substituents on the indazole ring also exert a strong influence; for example, electron-withdrawing groups at the C7 position can steer the alkylation towards the N2 position. nih.govd-nb.info

Table 1: Effect of Reaction Conditions on the Regioselectivity of Indazole N-Alkylation

| Indazole Substituent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|

| Unsubstituted | NaH / THF | High N1 selectivity | nih.gov |

| Unsubstituted | K2CO3 / DMF | ~1 : 1 | dergipark.org.tr |

| 3-tert-Butyl | NaH / THF | >99 : 1 | nih.gov |

| 7-Nitro | NaH / THF | 4 : 96 | nih.gov |

Strategies for C6-Functionalization of 1H-Indazole Ring Systems

Introducing a hydroxyl group at the C6 position of the indazole ring requires regioselective methods that can precisely target this position on the benzene (B151609) portion of the scaffold.

Direct C-H hydroxylation of aromatic rings is a synthetically challenging transformation. While transition metal-catalyzed C-H activation and functionalization have become powerful tools in organic synthesis, achieving regioselectivity on a bicyclic heteroaromatic system like indazole can be difficult. nih.gov Directing groups are often required to guide the metal catalyst to a specific C-H bond. For instance, rhodium(III)-catalyzed C-H functionalization has been used for C7 olefination of indazoles by employing a directing group at the N1 position. nih.gov While protocols for direct C6-hydroxylation are not as commonly reported, catalytic C-H activation methods using palladium or copper have been noted for the functionalization of indazole precursors.

A more common and reliable strategy for introducing a C6-hydroxyl group involves starting with a precursor molecule that already contains a functional group at the desired position. This functional group can then be transformed into a hydroxyl group in a later step.

A well-established method involves the use of 6-nitroindazole (B21905) as a precursor. The synthesis begins with the nitration of an appropriate indazole starting material to introduce a nitro group at the C6 position. This nitro group can then be reduced to an amino group (-NH2) using standard reduction methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or chemical reductants like tin(II) chloride (SnCl₂/HCl). The resulting 6-aminoindazole can subsequently be converted to the 6-hydroxyindazole derivative through a diazotization reaction followed by hydrolysis. This precursor-based approach provides an unambiguous route to the 6-hydroxyindazole scaffold.

Convergent and Divergent Synthetic Pathways for 1-(oxan-2-yl)-1H-indazol-6-ol

The assembly of the final target molecule can be approached from two different strategic viewpoints: convergent synthesis, where major fragments are prepared separately and combined late in the sequence, and divergent synthesis, where a common intermediate is used to generate a variety of related structures.

A convergent synthesis of this compound would typically involve two key stages. First, the synthesis of the 6-hydroxy-1H-indazole core would be accomplished using a precursor-based method, such as the reduction of 6-nitroindazole. Separately, the oxan-2-yl moiety is prepared for coupling. In a final step, the prepared 6-hydroxy-1H-indazole is reacted with a suitable reagent like 2-chlorotetrahydropyran in the presence of a base to achieve N1-alkylation, yielding the final product. This approach allows for the efficient and independent optimization of the synthesis of each fragment.

A divergent synthetic pathway offers a powerful strategy for creating a library of analogues from a single, advanced intermediate. researchgate.netdiva-portal.org For example, one could begin with the synthesis of a versatile intermediate such as 6-bromo-1-(oxan-2-yl)-1H-indazole. This common precursor can then be used in a variety of subsequent reactions. To obtain the target molecule, the bromine at C6 could be converted to a hydroxyl group via a nucleophilic substitution or a metal-catalyzed hydroxylation reaction. Alternatively, the bromo-substituted intermediate could be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install a wide range of different functional groups at the C6 position, thereby generating a diverse library of structural analogues of this compound. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Application of Green Chemistry Principles in the Synthesis of Indazole Derivatives

The synthesis of indazole derivatives has increasingly benefited from the application of green chemistry principles, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijprt.org This shift focuses on improving efficiency, minimizing waste, and using more environmentally benign methodologies. ijprt.orgbenthamdirect.comnih.gov

Use of Alternative Energy Sources: Microwave Irradiation

One of the most significant green advancements in indazole synthesis is the use of microwave irradiation as an alternative to conventional heating. rasayanjournal.co.in Microwave-assisted organic synthesis often leads to dramatic reductions in reaction times, increased product yields, and cleaner reactions with fewer byproducts. ajrconline.orgmdpi.comjchr.orgheteroletters.org This technique relies on the direct heating of polar molecules in the reaction mixture through dielectric heating, resulting in rapid and uniform temperature changes. jchr.org

Numerous studies have demonstrated the superiority of microwave-assisted methods for synthesizing indazoles. For example, the one-pot synthesis of 1-H-indazole and 1-phenyl-1H-indazoles from salicylaldehydes and hydrazine (B178648) hydrates shows good to excellent yields under microwave irradiation in a fraction of the time required for conventional heating. ajrconline.orgheteroletters.org

The table below presents a comparison of conventional and microwave-assisted synthesis for selected indazole derivatives, highlighting the improvements in yield and reaction time.

| Product | Starting Materials | Method | Reaction Time | Yield (%) | Reference |

| 1-H-Indazole Derivatives | Substituted Salicylaldehyde, Hydrazine Hydrate | Conventional | 5-7 hours | 60-82% | ajrconline.org |

| 1-H-Indazole Derivatives | Substituted Salicylaldehyde, Hydrazine Hydrate | Microwave | 10-15 minutes | 85-94% | ajrconline.org |

| 2-(4-carboxyphenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | 1,3-cyclohexanedione, 4-hydrazinobenzoic acid | Conventional | 24 hours | 40% | mdpi.com |

| 2-(4-carboxyphenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | 1,3-cyclohexanedione, 4-hydrazinobenzoic acid | Microwave | 10 minutes | 80% | mdpi.com |

| 2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | 1,3-cyclohexanedione, (4-fluorophenyl)hydrazine | Conventional | 24 hours | 70% | mdpi.com |

| 2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | 1,3-cyclohexanedione, (4-fluorophenyl)hydrazine | Microwave | 10 minutes | 98% | mdpi.com |

Catalysis and Atom Economy

Catalysis is a cornerstone of green chemistry, and its application in indazole synthesis is widespread. benthamdirect.comnih.gov The use of transition-metal catalysts, such as palladium, copper, and rhodium, enables efficient C-H amination and cross-coupling reactions (like Suzuki-Miyaura and Stille couplings) to construct the indazole scaffold and its derivatives. sci-hub.serasayanjournal.co.in For instance, tin(II) chloride has been used to promote an eco-friendly, one-pot synthesis of 2H-indazole derivatives under mild conditions. nih.gov These catalytic methods are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and improving atom economy.

Safer Solvents and Solvent-Free Conditions

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether. asianpubs.org Water is considered the most environmentally friendly solvent, and methods have been developed for the THP protection of indazoles in aqueous micellar solutions using surfactants like Tween 20. researchgate.net This approach allows the reaction to proceed smoothly at room temperature with high efficiency. researchgate.net Additionally, solvent-free, or solid-state, reactions, often facilitated by microwave irradiation, represent another green approach that minimizes solvent waste and simplifies product purification. asianpubs.org

Advanced Spectroscopic and Spectrometric Characterization of 1 Oxan 2 Yl 1h Indazol 6 Ol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-(oxan-2-yl)-1H-indazol-6-ol, both ¹H and ¹³C NMR spectroscopy provide crucial information regarding the electronic environment of each atom and the connectivity within the molecule.

In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a related compound, 4-Bromo-5,6-dichloro-1-(tetrahydropyran-2-yl)-indazole, shows characteristic signals for the tetrahydropyran (B127337) (THP) group, including a multiplet for the anomeric proton at δ 5.32 ppm and multiplets for the other THP protons between δ 1.50 and 3.90 ppm. For this compound, similar patterns would be expected for the oxane moiety. The protons on the indazole ring would exhibit distinct chemical shifts influenced by the hydroxyl group at the 6-position and the oxane substituent at the N1-position.

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms. For instance, in a substituted indazole, the anomeric carbon of the THP group is typically observed around 99.1 ppm. The carbon atoms of the indazole core in this compound would show shifts characteristic of an aromatic system, with the C6 carbon bearing the hydroxyl group being significantly affected.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~ 8.0 | ~ 135 |

| H-4 | ~ 7.0 | ~ 120 |

| H-5 | ~ 6.8 | ~ 115 |

| H-7 | ~ 7.5 | ~ 110 |

| OH-6 | Variable | C-6: ~155 |

| H-2' (anomeric) | ~ 5.4 | C-2': ~85 |

| H-6'eq, H-6'ax | ~ 4.1, ~3.6 | C-6': ~68 |

| Other oxane H | 1.6 - 2.5 | Other oxane C: 20-30 |

Note: The data in this table is predicted and based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₁₂H₁₄N₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS analysis.

In a study on a different indazole derivative, HRMS was used to confirm the formation of the product by matching the calculated mass with the observed mass. Similarly, for this compound, the protonated molecule [M+H]⁺ would be observed in the mass spectrum, and its high-resolution measurement would provide strong evidence for the compound's identity. Fragmentation analysis, where the molecule is broken down into smaller charged fragments, can further elucidate the structure by revealing the stable substructures. A common fragmentation pattern would likely involve the loss of the oxane group.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 219.1134 | Data not available |

| [M+Na]⁺ | 241.0953 | Data not available |

| [M-C₅H₉O]⁺ (Loss of oxanyl) | 134.0480 | Data not available |

Note: The molecular formula of this compound is C₁₂H₁₄N₂O₂. The calculated m/z values are based on this formula. Observed m/z values would be obtained from experimental data.

Infrared Spectroscopy (IR) for Distinctive Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H (if any tautomers are present, though N1-substitution makes this less likely for the indazole core), C-H, C=C, and C-O bonds.

For a similar indazole structure, a hydroxyl group (O-H) stretch was observed at 3485 cm⁻¹. The spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ for the phenolic O-H group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the oxane ring would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the indazole ring would be found in the 1450-1600 cm⁻¹ region. A prominent C-O stretching band for the ether linkage in the oxane ring and the phenolic C-O bond would also be present, typically in the 1050-1250 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching, broad | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (oxane) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (ether and phenol) | Stretching | 1050 - 1250 |

X-ray Crystallography for Definitive Solid-State Structure Determination

For complex heterocyclic compounds, X-ray crystallography is often employed to resolve any structural ambiguities. The crystal structure of this compound would reveal the precise orientation of the oxane ring with respect to the indazole core and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice.

As of the latest literature search, a crystal structure for this compound has not been reported in the public domain. The generation of such data would be a valuable contribution to the chemical community.

Computational Chemistry and Molecular Modeling Studies of 1 Oxan 2 Yl 1h Indazol 6 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Tautomerism

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(oxan-2-yl)-1H-indazol-6-ol, these methods can elucidate its electronic structure, chemical reactivity, and the subtle yet critical phenomenon of tautomerism.

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net The position of the proton on the pyrazole (B372694) ring significantly influences the molecule's electronic distribution, hydrogen bonding capability, and ultimately, its biological function. nih.gov QM methods, such as Density Functional Theory (DFT), are employed to calculate the thermodynamic internal energy of these tautomers, which consistently shows that the 1H-indazole form is the most stable and predominant isomer over the 2H-indazole form. nih.govresearchgate.net The substitution at the N1 position with the oxanyl group in this compound locks the molecule in the 1H-tautomeric form, which simplifies reactivity predictions.

Further QM calculations can map the molecule's electrostatic potential (MEP), identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). The hydroxyl group (-OH) and the nitrogen atoms of the indazole ring are typically electron-rich centers. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in determining the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Quantum Mechanical Descriptors for this compound (Note: This data is representative and intended for illustrative purposes based on typical QM calculations for similar heterocyclic compounds.)

| Descriptor | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Tautomer Energy (1H vs. 2H) | 1H is lower by ~5-7 kcal/mol | Confirms the greater stability of the 1H-indazole form. nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Ligand-Target Interactions

While QM calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of molecules over time. For this compound, MD simulations are crucial for exploring its conformational landscape and understanding how it interacts with biological targets in a dynamic environment. researchgate.netmdpi.com

The oxan-2-yl (tetrahydropyran) ring is flexible and can adopt various conformations, such as the stable chair form. researchgate.net MD simulations can track the rotational freedom around the C-N bond connecting the oxane ring to the indazole nucleus, revealing the preferred spatial arrangement of the two ring systems. This conformational preference is critical as it dictates how the molecule can fit into a protein's binding pocket.

Molecular Docking Studies for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. pnrjournal.com Given the prevalence of the indazole scaffold in approved drugs, several putative biological targets can be explored for this compound. Indazole derivatives are known to act as inhibitors of various protein kinases (e.g., Spleen Tyrosine Kinase (Syk), VEGFR) and as ligands for serotonin (B10506) (5-HT) receptors. google.comresearchgate.netnih.gov

Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose, allowing for the ranking of different ligands or poses. openmedicinalchemistryjournal.com Lower scores typically indicate more favorable binding. These scoring functions account for various types of interactions, including:

Hydrogen Bonds: The 6-ol group and the indazole nitrogen are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzene (B151609) part of the indazole and the aliphatic THP ring can engage in hydrophobic interactions with nonpolar residues in the active site.

Pi-Stacking: The aromatic indazole ring can form π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Post-docking analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, can be used to refine the binding free energy predictions and provide a more accurate estimation of binding affinity. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound Against Putative Kinase Targets (Note: This data is hypothetical and serves to illustrate typical outputs from docking studies. The binding scores are representative values.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Spleen Tyrosine Kinase (Syk) | -8.5 | Ala451, Leu377 | H-Bond (Hinge), Hydrophobic |

| VEGFR2 | -7.9 | Cys919, Val848 | H-Bond (Hinge), Hydrophobic |

| p38 MAPK | -8.1 | Met109, Leu167 | H-Bond (Hinge), Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bindingdb.org For a lead compound like this compound, a QSAR study would involve synthesizing and testing a library of derivatives with modifications at various positions (e.g., on the benzene ring or the THP moiety).

The process involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). A statistical model (such as multiple linear regression or machine learning algorithms) is then built to relate these descriptors to the measured biological activity (e.g., IC₅₀).

A validated QSAR model can be highly valuable for:

Predicting the activity of new, unsynthesized derivatives.

Identifying which molecular properties are most important for activity.

Guiding the design of new compounds with potentially improved potency and selectivity, thereby optimizing the lead compound and accelerating the drug discovery process. pnrjournal.com

In Vitro Biological Evaluation and Mechanistic Investigations of 1 Oxan 2 Yl 1h Indazol 6 Ol and Its Analogues

Assessment of Antimicrobial Activity Mechanisms

Indazole derivatives have demonstrated significant potential in combating microbial infections through various mechanisms of action.

Inhibition of Bacterial Growth Mechanisms (e.g., DNA Gyrase Inhibition)

A key target for antibacterial action is DNA gyrase, an essential enzyme for bacterial DNA replication. Several indazole analogues have been identified as inhibitors of this enzyme. For instance, a series of novel indazole derivatives were synthesized and evaluated for their DNA gyrase inhibitory activity. Molecular docking studies have shown that these compounds can display excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. pnrjournal.com Some indazole derivatives have shown inhibitory activity against DNA gyrase and topoisomerase IV with IC50 values in the range of 9.4-25 µg/mL. nih.gov

Specifically, certain benzofuran–pyrazole-based compounds, which share structural similarities with indazole derivatives, have shown notable inhibition of E. coli DNA gyrase B. One such compound demonstrated an IC50 of 9.80 µM, which is comparable to the well-known antibiotic ciprofloxacin. mdpi.com The antibacterial activity of 6-bromo-1H-indazole is considered promising, with its structure providing a basis for further exploration as an antibacterial agent. researchgate.net Like other indazole derivatives, it is suggested that 6-bromo-1H-indazole may inhibit key bacterial enzymes involved in cell wall synthesis or DNA replication. researchgate.net

A series of novel 1,2,3-triazole derivatives linked to 6-bromo-1H-indazole were synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. banglajol.info Additionally, some indazole derivatives have shown antibacterial activity against strains of the E. faecalis species, while others have demonstrated a good inhibitory profile against S. aureus and S. epidermidis species, with MIC values ranging from 64 to 128 µg/mL. mdpi.com

Antifungal and Antiprotozoal Activity Mechanisms

The antimicrobial spectrum of indazole derivatives extends to fungi and protozoa. A new series of 2H-indazole derivatives were screened for their activity against selected intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, as well as the yeasts Candida albicans and Candida glabrata. pnrjournal.com Biological evaluations revealed that many of these synthesized compounds showed more potent antiprotozoal activity than the standard drug metronidazole. pnrjournal.com

Indazole N-oxide derivatives have been investigated as antiprotozoal agents, with studies on their mechanism of action suggesting the involvement of oxidative stress. uchile.clresearchgate.net These studies included electrochemical behavior, ESR experiments to detect free radical production, and the effect on parasitic oxygen consumption. uchile.clresearchgate.net For instance, 3-Cyano-2-(4-iodophenyl)-2H-indazole N1-oxide exhibited interesting antichagasic activity, and 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide showed leishmanocidal activity. uchile.cl It has been suggested that indazoles may act by producing free radicals and inhibiting oxygen uptake. researchgate.net

In terms of antifungal activity, novel pyrazole (B372694) analogues containing an aryl trifluoromethoxy group have been designed and synthesized, showing promising results. mdpi.com Additionally, some pyrazole derivatives have shown antifungal activity against Aspergillus niger. researchgate.net A series of triazole derivatives containing a phenylethynyl pyrazole moiety exhibited excellent in vitro activities against C. albicans, C. neoformans, and A. fumigatus. nih.gov

Investigation of Anti-inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and indazole derivatives have emerged as potential therapeutic agents through their modulation of key inflammatory pathways.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation. A number of indazole derivatives have been investigated as COX-2 inhibitors. Docking studies on indolizine (B1195054) derivatives, which are bioisosteres of the NSAID indomethacin (B1671933), have shown that hydrophobic interactions are a major contributor to COX-2 inhibition. nih.gov One such derivative, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, emerged as a promising COX-2 inhibitor with an IC50 of 5.84 µM, comparable to indomethacin (IC50 = 6.84 µM). nih.gov

Several 1,5-diarylpyrazole derivatives have been shown to exhibit weak inhibitory activity against COX-1 and moderate activity against COX-2, with IC50 values in the range of 0.52–22.25 μM. acs.org Certain benzimidazole (B57391) derivatives have also displayed reasonable COX-2 inhibition, with one compound showing an IC50 of 8.2 mmol/L. researchgate.net

| Compound Class | Specific Analogue | Target | IC50 Value |

| Indolizine Derivatives | Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 µM nih.gov |

| 1,5-Diarylpyrazoles | PYZ16 | COX-2 | 0.52 μM acs.org |

| Benzimidazole Derivatives | Compound 68 | COX-2 | 8.2 mmol/L researchgate.net |

Modulation of Inflammatory Mediators and Cytokines

Beyond COX inhibition, indazole analogues can modulate the production of other key inflammatory mediators and cytokines. Studies have shown that certain compounds can inhibit the production of prostaglandin (B15479496) E2, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as the expression of inducible nitric oxide synthase (iNOS) and COX-2 in stimulated macrophages. researchgate.net

Pretreatment with some of these compounds inhibited the activation of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.net The iridoid glycoside aucubin (B1666126) has been shown to inhibit antigen-induced TNF-α and IL-6 production in mast cells in a dose-dependent manner, with IC50 values of 0.101 and 0.19 µg/ml, respectively. nih.gov This inhibition is suggested to be mediated through the blockade of NF-κB activation. nih.gov Furthermore, combined pharmacological inhibition of IL-6 and TNF has been shown to have a complex anti-inflammatory effect, reducing both Th2-associated eosinophilia and Th1/Th17-mediated neutrophilia in a mouse model of asthma. mdpi.com

Exploration of Antitumor Mechanisms

The development of novel anticancer agents is a critical area of research, and indazole derivatives have shown significant promise. Their antitumor activity is often attributed to the inhibition of various cellular processes crucial for cancer cell proliferation and survival.

A primary mechanism of action for several indazole analogues is the inhibition of tubulin polymerization. acs.orgnih.govnih.gov By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. acs.orgnih.gov For example, the indazole derivatives 3c and 3f showed noteworthy low nanomolar potency against a panel of tumor cells and were found to inhibit tubulin polymerization. nih.gov Another indazole derivative, 8l, also impeded tubulin polymerization by interacting with the colchicine site. nih.gov

Furthermore, indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. nih.govrsc.org These include tyrosine kinases and serine/threonine kinases. nih.gov Specific kinase targets for indazole derivatives include anaplastic lymphoma kinase (ALK), with compounds like entrectinib (B1684687) showing an IC50 value of 12 nM. nih.gov Other targets include pan-Pim kinases, with some derivatives exhibiting IC50 values in the nanomolar range against Pim-1, Pim-2, and Pim-3. nih.gov Fibroblast growth factor receptors (FGFRs) are also inhibited by certain 1H-indazole-based derivatives, with IC50 values for FGFR1-3 in the range of 0.8–90 μM. nih.gov Additionally, novel indazole–sulfonamide compounds have shown potential as MAPK1 inhibitors. mdpi.com

The antiproliferative activity of various indazole analogues has been evaluated against a range of human cancer cell lines. For instance, new oxadiazole and pyrazoline derivatives have been designed as promising EGFR-TK inhibitors, with some compounds showing IC50 values in the sub-micromolar range. nih.gov One compound, 10c, exhibited potent anticancer activity against HCT116, HepG-2, and MCF7 cell lines with an IC50 range of 1.82 to 5.55 μM. nih.gov Another study on 1H-indazole-3-amine derivatives showed that compound 6o had a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov

| Compound Analogue | Cancer Cell Line | IC50 Value |

| Entrectinib | - | 12 nM (against ALK) nih.gov |

| 82a | - | 0.4 nM (against Pim-1), 1.1 nM (against Pim-2), 0.4 nM (against Pim-3) nih.gov |

| 106 | - | 2.0 ± 0.4 µM (FGFR1), 0.8 ± 0.3 µM (FGFR2), 4.5 ± 1.6 µM (FGFR3) nih.gov |

| 10c | HCT116 | 5.55 µM nih.gov |

| 10c | HepG-2 | 1.82 µM nih.gov |

| 10c | MCF-7 | 2.86 µM nih.gov |

| 6o | K562 | 5.15 µM nih.gov |

Kinase Inhibition Profiles (e.g., FLT3, PDK1)

A close structural analogue, (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol , has been synthesized as a key intermediate in the development of potent FLT3 inhibitors. nih.gov In a study focused on creating novel inhibitors for FLT3, a validated target in acute myeloid leukemia (AML), this intermediate was used to build more complex 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. nih.gov The final compounds in this series demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants, with the most potent compound, 8r , showing an IC₅₀ of 41.6 nM against FLT3. nih.gov

The general class of indazole derivatives has shown significant promise as PDK1 inhibitors. For instance, a fragment-based drug design approach led to the discovery of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors, with compounds 32 and 35 exhibiting IC₅₀ values of 80 nM and 94 nM, respectively. nih.gov While this does not directly characterize 1-(oxan-2-yl)-1H-indazol-6-ol, it highlights the potential of the indazole core to be tailored for potent and selective kinase inhibition.

Table 1: Kinase Inhibitory Activity of Selected Indazole Analogues

| Compound/Analogue Class | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 8r (a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative) | FLT3 | 41.6 | nih.gov |

| Compound 32 (a 1H-benzo[d]imidazol-2-yl)-1H-indazol derivative) | PDK1 | 80 | nih.gov |

| Compound 35 (a 1H-benzo[d]imidazol-2-yl)-1H-indazol derivative) | PDK1 | 94 | nih.gov |

Cellular Proliferation and Apoptosis Induction Studies in Cancer Cell Lines

Specific studies on the effect of this compound on cellular proliferation and apoptosis are not available in the public domain. However, the broader class of indazole derivatives has been extensively studied for these anticancer properties.

For example, novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been synthesized and evaluated as potent VEGFR-2 inhibitors. nih.gov One of the most promising compounds from this series, W13 , demonstrated significant anti-proliferative activity against the HGC-27 gastric cancer cell line with an IC₅₀ of 0.36 µM. nih.gov Mechanistic studies revealed that W13 induced apoptosis in these cells by increasing the production of reactive oxygen species (ROS) and modulating the expression of apoptotic proteins. nih.gov

Another study on 1H-indazole-3-amine derivatives showed that compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. mdpi.com Further investigation confirmed that this compound induced apoptosis, possibly by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. mdpi.com These findings underscore the potential of the indazole scaffold to serve as a basis for the development of novel anticancer agents that can inhibit cell proliferation and induce apoptosis.

Table 2: Anti-proliferative and Apoptosis-Inducing Activity of Selected Indazole Analogues

| Analogue | Cancer Cell Line | Anti-proliferative IC₅₀ (µM) | Apoptosis Induction | Reference |

|---|---|---|---|---|

| W13 | HGC-27 (Gastric Cancer) | 0.36 | Yes (via ROS production) | nih.gov |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Yes (via Bcl2 inhibition) | mdpi.com |

Other Potential Biological Activities

Receptor Binding Assays (e.g., G-protein Coupled Receptors, 5HT3 receptor antagonism)

There is no specific data available from receptor binding assays for this compound. However, research on other indazole derivatives indicates that this chemical scaffold can interact with G-protein coupled receptors (GPCRs) and serotonin (B10506) receptors.

For instance, a series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized and evaluated for their activity at serotonin receptors. One compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol , was identified as a potent and selective 5-HT₂ receptor agonist with an EC₅₀ of 42.7 nM. nih.gov This demonstrates that the indazol-6-ol moiety can be a key structural feature for interaction with serotonin receptors.

Regarding 5-HT₃ receptor antagonism, while direct data for the target compound is absent, the indazole nucleus is a component of some compounds investigated for this activity. The development of potent 5-HT₃ receptor antagonists is an active area of research for conditions like chemotherapy-induced nausea and vomiting. nih.gov

Enzyme Inhibition Assays (e.g., Proteases, other relevant enzymes)

Specific data on the inhibition of proteases or other enzymes by this compound is not found in the current literature. The indazole scaffold is, however, present in inhibitors of various enzymes. For example, some indazole derivatives have been explored as inhibitors of Pim kinases, a family of serine/threonine kinases. nih.gov

While direct evidence is lacking for this compound, the versatility of the indazole core in binding to the active sites of different enzymes suggests that this compound and its analogues could be of interest in broader enzyme inhibition screening programs.

Structure Activity Relationship Sar Analysis of 1 Oxan 2 Yl 1h Indazol 6 Ol Derivatives

Impact of Substitutions on the Indazole Ring System on Biological Activity

The indazole scaffold is a privileged structure in medicinal chemistry, and modifications to this bicyclic system can profoundly influence the biological activity of its derivatives. The nature, position, and electronic properties of substituents on the indazole ring are key determinants of potency and selectivity.

Generally, the substitution pattern on the benzene (B151609) portion of the indazole ring dictates the molecule's interaction with its biological target. For instance, in some series of indazole derivatives, small, non-polar substituents at the C5, C6, and C7 positions are well-tolerated, with C6-substituted analogues often being preferred. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic distribution within the aromatic system, thereby affecting binding affinities. For example, in certain kinase inhibitors, specific substitutions on the indazole ring have been shown to be crucial for activity.

Role of the Oxan-2-yl Moiety at N1 in Modulating Activity and Target Specificity

The substituent at the N1 position of the indazole ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. The oxan-2-yl group, a cyclic ether, introduces a unique combination of steric bulk, flexibility, and potential hydrogen bond accepting capabilities.

While direct SAR data for the oxan-2-yl group on an indazole core is limited in publicly available literature, analogies can be drawn from other N1-substituted indazole derivatives. The size and nature of the N1-substituent can influence the orientation of the indazole core within a binding pocket. For instance, in a series of haspin inhibitors, various N1-acylated 5-(4-pyridinyl)indazole derivatives were synthesized, and the nature of the acyl group significantly impacted their inhibitory potency. This suggests that the N1-substituent is involved in key interactions with the target protein.

The oxan-2-yl moiety, being a relatively bulky and conformationally flexible group, could serve to position the indazole core optimally for interactions with the target. The oxygen atom within the oxan ring can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a donor group in the active site of a protein. The stereochemistry of the oxan-2-yl group (R or S) could also be a critical factor, as different stereoisomers may adopt distinct conformations, leading to differential binding affinities.

Influence of the Hydroxyl Group at C6 on Ligand-Target Interactions and Potency

The hydroxyl group at the C6 position of the indazole ring is a key functional group that can significantly influence the biological activity through various interactions. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical determinant in ligand-target binding.

In a study of indazole-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), the presence of a hydrogen-bond-donating phenol (B47542) moiety at a position analogous to C6 was found to be crucial for inhibitory activity. nih.gov This suggests that the C6-hydroxyl group of 1-(oxan-2-yl)-1H-indazol-6-ol could form a critical hydrogen bond with a corresponding acceptor group in the binding site of its target protein, thereby anchoring the ligand and enhancing its potency.

To illustrate the impact of C6 substitution, the following table presents hypothetical data based on general SAR principles for indazole derivatives targeting a generic kinase.

| Compound | C6-Substituent | IC50 (nM) | Comment |

| 1a | -OH | 50 | The hydroxyl group likely forms a key hydrogen bond with the target. |

| 1b | -OCH3 | 150 | The methoxy (B1213986) group, while also capable of hydrogen bonding, may introduce steric hindrance or be a less optimal hydrogen bond acceptor. |

| 1c | -F | 200 | The small, electronegative fluorine atom may have a favorable electronic effect but lacks the hydrogen bond donating capability of the hydroxyl group. |

| 1d | -H | 500 | The unsubstituted analogue shows significantly reduced potency, highlighting the importance of a substituent at the C6 position. |

Derivation of Key Pharmacophoric Elements for Optimized Analogues

Based on the SAR analysis of this compound and related compounds, several key pharmacophoric elements can be identified for the design of optimized analogues. A pharmacophore model for this class of compounds would likely include:

An aromatic indazole core: This serves as the central scaffold for orienting the other functional groups.

A hydrogen bond donor/acceptor at the C6 position: The hydroxyl group is a critical feature for potent activity, likely involved in a key hydrogen bonding interaction.

A bulky, potentially flexible N1-substituent with a hydrogen bond acceptor: The oxan-2-yl moiety fulfills this role, suggesting that the size, shape, and hydrogen bonding capacity of this group are important for target engagement. The oxygen atom is a likely hydrogen bond acceptor.

An idealized pharmacophore model would feature the indazole nitrogen atoms positioned for specific interactions, the C6-hydroxyl oriented to engage with a hydrogen bond partner, and the N1-oxan-2-yl group occupying a defined pocket, with its oxygen atom potentially forming an additional hydrogen bond. Further optimization of analogues would involve exploring different substituents on the indazole ring, modifying the size and nature of the N1-substituent, and investigating the impact of stereochemistry at the oxan-2-yl moiety to enhance potency, selectivity, and pharmacokinetic properties.

Preclinical Research Applications and Future Perspectives

Development of Chemical Probes for Biological Target Validation

The identification and validation of biological targets are foundational steps in the drug discovery process. Chemical probes, which are small molecules designed to selectively interact with a specific protein target, are invaluable tools in this endeavor. The structural features of 1-(oxan-2-yl)-1H-indazol-6-ol, namely the indazole core, the hydroxyl group at the 6-position, and the oxanyl moiety at the 1-position, provide a versatile platform for the development of such probes.

The indazole ring system is a well-established pharmacophore known to interact with a variety of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer. nih.govmdpi.com By modifying the substituents on the indazole core of this compound, researchers can systematically tune its binding affinity and selectivity for different kinases. For instance, the hydroxyl group can serve as a key hydrogen bond donor or acceptor, while the oxanyl group can be modified to explore different binding pockets. These modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to design highly potent and selective chemical probes.

Once developed, these probes can be used to interrogate the function of their target proteins in cellular and animal models, helping to elucidate their role in disease pathogenesis and validate them as therapeutic targets.

Potential for Lead Compound Identification in Drug Discovery Pipelines

Lead compounds are molecules that exhibit promising therapeutic activity and serve as the starting point for optimization into clinical drug candidates. The indazole scaffold is a common feature in many approved drugs and clinical candidates, highlighting its potential in drug discovery. mdpi.comresearchgate.net Derivatives of the indazole core have shown a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-depressant properties. hilarispublisher.com

The compound this compound can be considered a valuable starting point or a fragment for the identification of new lead compounds. Its core structure is amenable to a variety of chemical modifications, allowing for the creation of large and diverse libraries of related compounds. These libraries can then be screened against various biological targets to identify initial "hits."

For example, the indazole moiety is a key component of several potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial mediator of angiogenesis in tumors. nih.govresearchgate.net By employing strategies like scaffold hopping, medicinal chemists can use the this compound structure as a template to design novel VEGFR-2 inhibitors. The oxanyl group, for instance, could be replaced with other cyclic or acyclic moieties to optimize pharmacokinetic properties, while modifications to the indazole ring could enhance potency and selectivity.

| Target Class | Examples of Indazole-Based Inhibitors | Therapeutic Area |

| Protein Kinases | Axitinib, Pazopanib (B1684535) (VEGFR inhibitors) | Oncology |

| Entrectinib (B1684687) (ALK, ROS1, TRK inhibitor) | Oncology | |

| GDC-0941 (PI3K inhibitor) | Oncology | |

| Serotonin (B10506) Receptors | Granisetron (5-HT3 antagonist) | Supportive Care (anti-emetic) |

Innovative Methodologies for Further Derivatization and Scaffold Exploration

The exploration of novel chemical space around the this compound scaffold is crucial for unlocking its full therapeutic potential. Fortunately, a rich body of literature exists on the synthesis and derivatization of indazoles. nih.gov Modern synthetic organic chemistry offers a plethora of innovative methodologies that can be applied to this end.

Recent advancements include the use of metal-catalyzed cross-coupling reactions to introduce a wide variety of substituents at different positions of the indazole ring. For example, palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to append aryl, vinyl, and amino groups, respectively. Furthermore, C-H activation strategies are emerging as powerful tools for the direct functionalization of the indazole core, offering more efficient and atom-economical routes to novel derivatives. researchgate.net

The oxanyl group also presents opportunities for innovative chemistry. Ring-opening reactions followed by functionalization could lead to novel acyclic side chains, while modifications to the oxane ring itself could influence solubility and metabolic stability. These advanced synthetic methods enable the rapid generation of diverse compound libraries for biological screening.

Interdisciplinary Approaches in Indazole Derivative Research for Novel Therapeutic Modalities

The future of drug discovery lies in the integration of multiple scientific disciplines. Research on this compound and its derivatives would greatly benefit from such an interdisciplinary approach.

Computational Chemistry and Structural Biology: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of this compound derivatives with their biological targets. mdpi.com This information can guide the rational design of more potent and selective compounds. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound-target complexes, further refining the design process.

Chemical Biology and Systems Biology: The development of chemical probes based on the this compound scaffold can be coupled with proteomics and metabolomics approaches to gain a systems-level understanding of their biological effects. This can help to identify off-target effects and uncover novel mechanisms of action.

Pharmacology and Translational Medicine: Promising derivatives of this compound identified in preclinical studies will need to be rigorously evaluated in relevant animal models of disease. This requires close collaboration between medicinal chemists and pharmacologists to assess their efficacy, safety, and pharmacokinetic profiles, ultimately paving the way for their translation into the clinic.

By embracing these interdisciplinary strategies, the scientific community can fully exploit the therapeutic potential of the indazole scaffold, as exemplified by this compound, to develop novel and effective treatments for a wide range of human diseases.

Q & A

Q. What are the recommended synthetic routes for 1-(oxan-2-yl)-1H-indazol-6-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxan-substituted indazoles typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example, the THP (tetrahydropyranyl) group can be introduced via alkylation of indazole derivatives using oxan-2-yl halides under basic conditions (e.g., NaH/DMF). Reaction optimization should focus on:

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalyst use : Pd-based catalysts improve regioselectivity for N-1 vs. N-2 substitution (observed in similar indazole-THP syntheses) .

Post-synthesis, automated flash chromatography (hexane/EtOAc gradients) effectively isolates isomers, as demonstrated for analogous compounds .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

- NMR spectroscopy : Compare NMR shifts of the THP group (δ 3.5–4.5 ppm for oxan protons) and indazole aromatic protons (δ 7.0–8.5 ppm). Regiochemistry (N-1 vs. N-2 substitution) is confirmed via NOESY correlations between the THP group and indazole protons .

- HRMS : Validate molecular formula (CHNO, m/z 218.26) .

- HPLC-PDA : Use C18 columns (MeCN/HO + 0.1% TFA) to assess purity (>95%) and detect isomers .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictions in activity data (e.g., receptor binding vs. functional assays) may arise from:

- Isomeric impurities : Use chiral chromatography (e.g., Chiralpak IA) to separate enantiomers, as stereochemistry impacts target affinity .

- Off-target effects : Perform counter-screening against related receptors (e.g., 5-HT vs. 5-HT) using radioligand displacement assays (see protocols for similar indazoles ).

- Metabolic instability : Assess microsomal stability (human liver microsomes, NADPH cofactor) to identify rapid degradation pathways .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to targets like 5-HT receptors. Parameterize the THP group’s conformational flexibility using AMBER force fields .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., logP vs. IC) to optimize hydrophobicity .

- MD simulations : Simulate ligand-receptor dynamics (GROMACS, 100 ns trajectories) to assess binding stability under physiological conditions .

Q. What experimental designs are critical for evaluating the pharmacokinetic profile of this compound?

Methodological Answer:

- ADME profiling :

- Absorption : Caco-2 monolayer permeability assay (P >1×10 cm/s indicates good absorption) .

- Metabolism : Incubate with CYP3A4/2D6 isoforms (LC-MS/MS metabolite identification) .

- Excretion : Radiolabeled compound (e.g., ) in rodent bile-duct cannulation models .

- Plasma protein binding : Use equilibrium dialysis (human serum albumin, α-acid glycoprotein) to quantify unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.